

Application Notes and Protocols for Labeling Proteins with Rhodamine 800 NHS Ester

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B008624

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Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye that offers significant advantages for in vivo imaging and other fluorescence-based assays. Its long emission wavelength minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester functional group of **Rhodamine 800** provides a straightforward and efficient method for covalently labeling proteins and other biomolecules containing primary amines, such as the lysine residues in antibodies. These application notes provide detailed protocols for labeling proteins with **Rhodamine 800** NHS ester, calculating the degree of labeling, and a practical application in in vivo tumor imaging.

Properties of Rhodamine 800

Proper characterization of the fluorescent label is critical for quantitative studies. The key spectral and physical properties of **Rhodamine 800** are summarized below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~682 nm	[1]
Emission Maximum (λ_{em})	~704 nm	[1]
Molecular Weight (of the dye)	~496 g/mol	

Note: The exact molecular weight of the NHS ester form may vary slightly by manufacturer. It is recommended to use the value provided on the product datasheet.

Experimental Protocols

Protocol 1: Labeling an Antibody with Rhodamine 800 NHS Ester

This protocol describes the labeling of a typical IgG antibody. The procedure can be adapted for other proteins by adjusting the molar excess of the dye.

Materials:

- Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
- **Rhodamine 800** NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.
- Purification column (e.g., Sephadex G-25 desalting column).
- Spectrophotometer.

Procedure:

- Protein Preparation:
 - If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

- Adjust the antibody concentration to 2-5 mg/mL with the Reaction Buffer.
- Dye Preparation:
 - Allow the vial of **Rhodamine 800** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the **Rhodamine 800** NHS ester in DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
- Labeling Reaction:
 - Calculate the required volume of the dye solution. A 10- to 15-fold molar excess of the dye to the antibody is a good starting point for optimization.[\[2\]](#)
 - Slowly add the calculated volume of the dissolved **Rhodamine 800** NHS ester to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
 - The first colored fraction to elute is the labeled antibody. Collect the purified conjugate.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) as described in Protocol 2.
 - Measure the protein concentration using a standard protein assay or by absorbance at 280 nm (corrected for the dye's absorbance).
 - Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your labeled protein.

Procedure:

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum of **Rhodamine 800** (~682 nm, A_{max}).
- Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - CF_{280} : Correction factor for the dye's absorbance at 280 nm. For IRDye 800CW, a similar dye, this is approximately 0.03.[\[3\]](#) This value should be used as an estimate if the exact value for **Rhodamine 800** NHS ester is not provided by the manufacturer.
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the DOL:
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - ϵ_{dye} : Molar extinction coefficient of **Rhodamine 800** at its A_{max} . For similar near-infrared dyes like IRDye 800CW, this is approximately $270,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[3\]](#)

Expected Degree of Labeling:

The DOL can be controlled by varying the molar ratio of dye to protein in the labeling reaction. For most applications, a DOL of 2-4 is optimal for antibodies. Higher DOLs can lead to fluorescence quenching and may affect the biological activity of the protein.

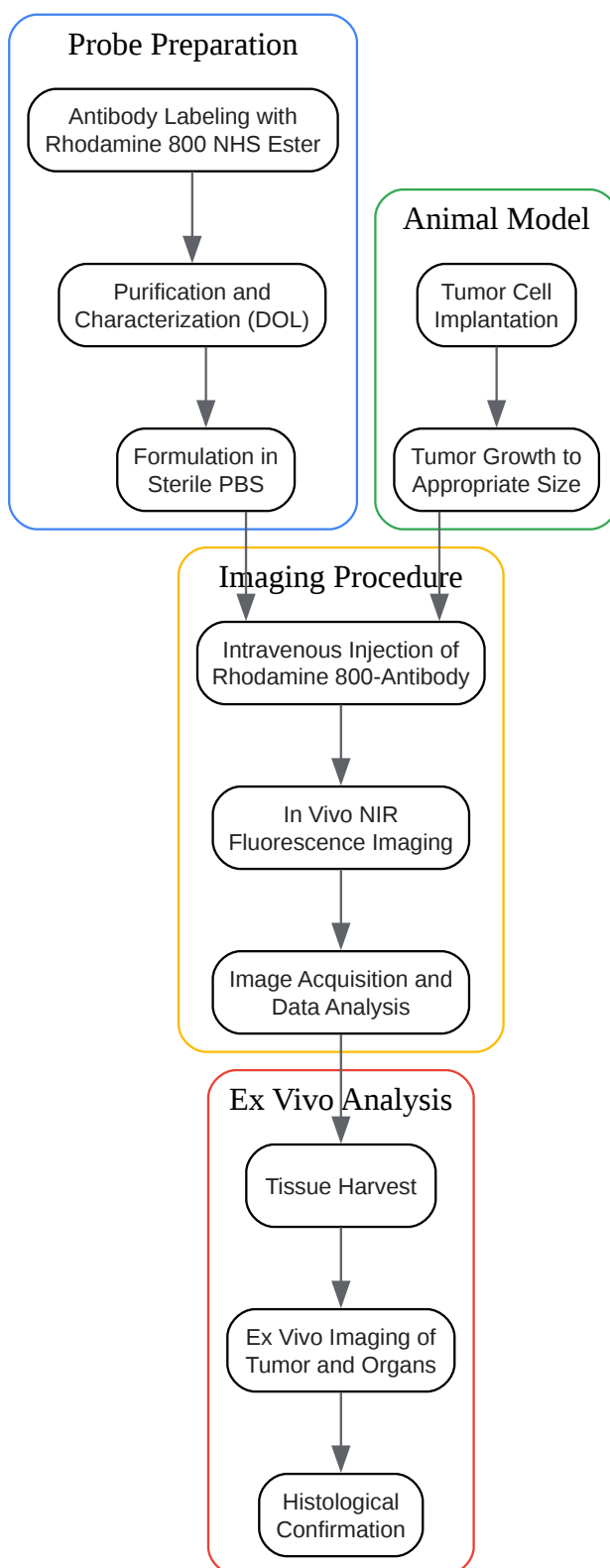
Molar Ratio (Dye:Protein)	Expected DOL
5:1	1 - 2
10:1	2 - 4
20:1	4 - 6

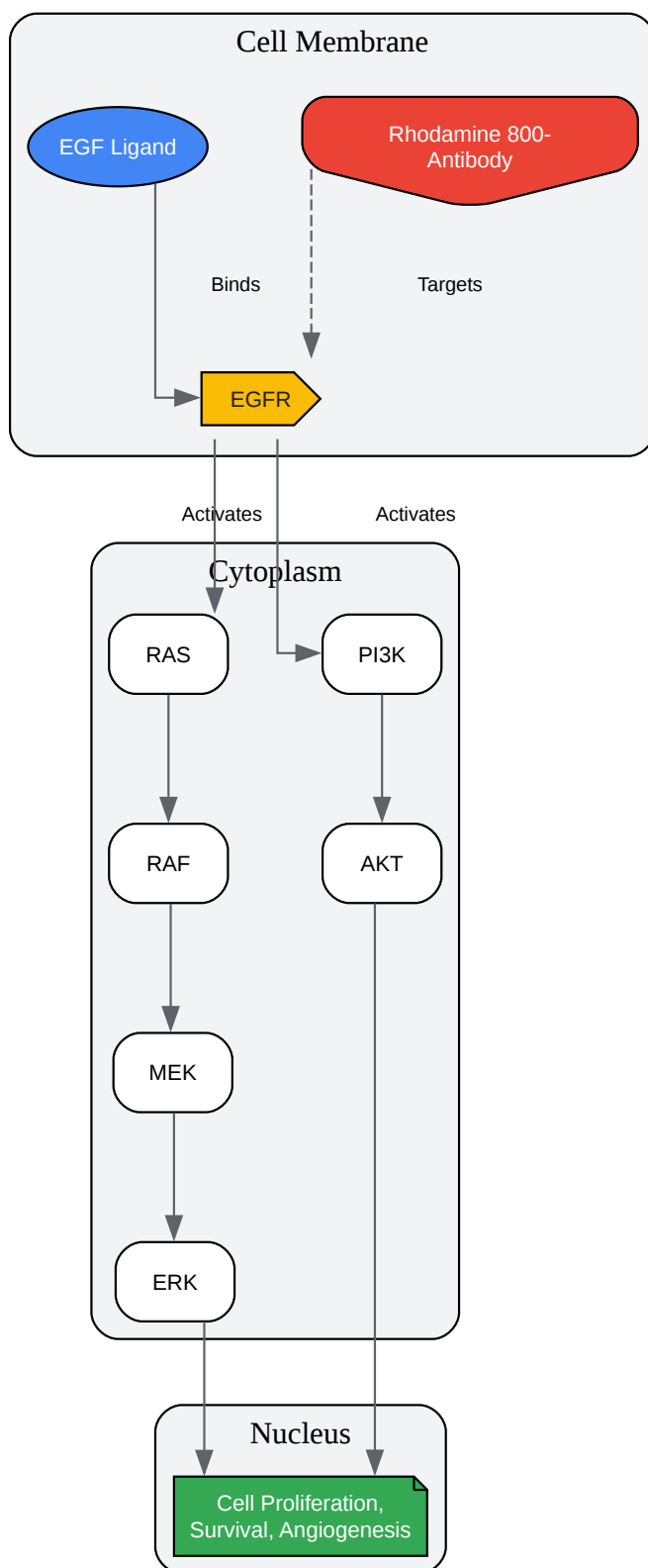
These are approximate values and should be optimized for each specific protein.

Application: In Vivo Tumor Imaging with a Rhodamine 800-Labeled Antibody

Near-infrared fluorescently labeled antibodies are powerful tools for non-invasive in vivo imaging of tumors that overexpress specific antigens.

Experimental Workflow for In Vivo Tumor Imaging





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